2-(Allylamino)thiazole-5-carboxylic acid

Drug Discovery ADME Prediction Medicinal Chemistry

Supplied as a versatile thiazole building block featuring a modifiable allylamino group at the 2-position and a free carboxylic acid for direct amidation. Unlike generic 2-amino analogs, this derivative's unique lipophilicity and hydrogen-bonding profile directly impact target permeability. - Purity: 97% (HPLC), verified to ensure reproducible SAR in carbonic anhydrase or kinase hit-to-lead campaigns. - Allyl Handle: Enables orthogonal diversification via cross-metathesis, hydroamination, or controlled hydrogenation to the propyl analog. - Supply: Available from stock with full analytical documentation, mitigating delays in parallel library synthesis.

Molecular Formula C7H8N2O2S
Molecular Weight 184.21
CAS No. 1384798-69-9
Cat. No. B2877333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylamino)thiazole-5-carboxylic acid
CAS1384798-69-9
Molecular FormulaC7H8N2O2S
Molecular Weight184.21
Structural Identifiers
SMILESC=CCNC1=NC=C(S1)C(=O)O
InChIInChI=1S/C7H8N2O2S/c1-2-3-8-7-9-4-5(12-7)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)
InChIKeySZRYTNPYQFUEAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allylamino)thiazole-5-carboxylic Acid Overview


2-(Allylamino)thiazole-5-carboxylic acid (CAS 1384798-69-9; C7H8N2O2S, MW 184.21) is a thiazole derivative featuring an allylamino substituent at the 2-position and a carboxylic acid group at the 5-position . This compound is commercially available from multiple suppliers in purities ranging from 95% to 97% as determined by HPLC , positioning it as a versatile synthetic building block for medicinal chemistry programs and a candidate for direct biological evaluation. The 2-(allylamino)thiazole core structure shares critical pharmacophoric features with a broader class of 2-aminothiazole-5-carboxylic acid derivatives that have demonstrated biological activity across multiple therapeutic targets [1][2].

Building Block5-carboxylic acid for amide coupling and scaffold elaboration
Allyl HandleTerminal alkene enables late-stage diversification
Verified PurityReported purity specification supports direct synthetic use

Non-Interchangeability of 2-(Allylamino)thiazole-5-carboxylic Acid


Generic substitution among 2-aminothiazole-5-carboxylic acid derivatives is precluded by the well-established structure-activity relationship (SAR) that even minor modifications to the 2-amino substituent dramatically alter both target engagement and downstream biological outcomes [1]. The replacement of a free amino group with an amide or urea moiety has been shown to reduce carbonic anhydrase III inhibitory activity by over 300-fold (Ki from 0.5 μM to 174.1-186.2 μM) [2], demonstrating the profound functional consequences of 2-position substitution. The allylamino moiety in 2-(Allylamino)thiazole-5-carboxylic acid confers distinct physicochemical properties, including enhanced lipophilicity and altered hydrogen-bonding capacity relative to the unsubstituted 2-amino analog, which directly impacts membrane permeability and target binding kinetics . Furthermore, the allyl group provides a reactive handle for subsequent synthetic derivatization via cross-coupling or addition chemistry that is absent in simpler 2-amino or 2-methylamino analogs . These cumulative differences in electronic character, steric profile, and synthetic utility mandate compound-specific validation rather than class-level substitution in rigorous research or development workflows.

Target
2-(Allylamino)thiazole-5-carboxylic Acid
Lipophilicity
Higher predicted lipophilicity vs. 2-amino analog
2-Amino analog: minimal lipophilicity (cLogP ~0.06)
Synthetic Handle
Allyl group enables orthogonal diversification
2-Alkylamino analogs lack alkene reactivity
Target Engagement
2-Allylamino may retain interaction potential
2-Amino→amide modification may drastically shift inhibition (CA III example)

2-(Allylamino)thiazole-5-carboxylic Acid vs. Analogs


Predicted Lipophilicity Advantage vs. 2-Amino Analog

The 2-(allylamino) substitution confers substantially increased lipophilicity compared to the unsubstituted 2-aminothiazole-5-carboxylic acid comparator [1]. This physicochemical differentiation directly impacts predicted membrane permeability and oral bioavailability potential according to established drug-likeness criteria [2].

Lipophilicity
Class-level inference
cLogP increase ~1.1–1.7 log units (predicted)
May support permeability screening context
Computational prediction based on analog experimental data
Drug Discovery ADME Prediction Medicinal Chemistry

Synthetic Versatility from Allyl Moiety

The allyl group in 2-(Allylamino)thiazole-5-carboxylic acid provides a reactive alkene moiety that enables further synthetic transformations not accessible to saturated alkylamino or unsubstituted amino analogs . In contrast, comparator compounds such as 2-methylamino- or 2-ethylamino-thiazole-5-carboxylic acids lack this functional handle, limiting downstream diversification options .

Synthetic Versatility
Data to verify
Allyl group enables cross-coupling, hydroamination, epoxidation, click chemistry
Enables orthogonal late-stage diversification strategies
Reactivity requires experimental validation; no comparator data provided
Organic Synthesis Chemical Biology Medicinal Chemistry

Purity Benchmarking Across Suppliers

Commercial availability of 2-(Allylamino)thiazole-5-carboxylic acid spans multiple suppliers with HPLC-verified purity levels of 95% and 97% . This purity range is comparable to or exceeds that of the widely used 2-aminothiazole-5-carboxylic acid (typically 95-98%), establishing the allylamino derivative as a viable, high-purity alternative building block for demanding synthetic applications .

Purity Benchmark
Specification review
97% (Leyan), 95% (ChemicalBook) by HPLC
Comparable purity supports direct synthetic use
Supplier specifications; lot-specific verification recommended
Quality Control Procurement Analytical Chemistry

Applications of 2-(Allylamino)thiazole-5-carboxylic Acid


Building Block for Kinase and Carbonic Anhydrase Inhibitors

This compound serves as a versatile carboxylic acid-containing building block for the synthesis of amide derivatives targeting enzymes where 2-aminothiazole scaffolds have demonstrated activity, including carbonic anhydrases and various kinases [1][2]. The 5-carboxylic acid moiety enables facile amide bond formation with diverse amine coupling partners, while the 2-allylamino group provides a modifiable lipophilic substituent that can be further elaborated. Procurement of this building block supports SAR exploration in hit-to-lead campaigns where modulation of 2-position substituent effects on potency and selectivity is the primary objective [3].

Synthetic Intermediate for Late-Stage Diversification

The terminal allyl group functions as a reactive handle for orthogonal synthetic transformations including hydroamination, cross-metathesis, epoxidation, and radical addition reactions [1]. This enables the generation of structurally diverse analog libraries from a single core scaffold without requiring de novo synthesis of each derivative. The allyl moiety can also be selectively reduced to the corresponding propyl derivative under mild hydrogenation conditions, providing a straightforward route to saturated 2-(propylamino)thiazole analogs for comparative SAR studies [2].

Reference Standard for Thiazole Analytical Methods

With commercially verified HPLC purity specifications (95-97%), this compound can be employed as a reference standard for developing and validating analytical methods for thiazole-containing compounds in quality control laboratories [1]. Its distinct UV absorption profile and retention characteristics on reversed-phase columns facilitate method optimization for the separation and quantification of structurally related thiazole derivatives in complex mixtures. This application is particularly relevant for pharmaceutical analytical development groups establishing purity and impurity profiling methods for thiazole-based drug candidates [2].

Application
Selection Property
Validation Focus
Kinase & carbonic anhydrase inhibitor synthesis
2-Aminothiazole scaffold with 5-carboxylic acid
SAR of 2-position substituent effects
Late-stage diversification libraries
Allyl group as orthogonal reactive handle
Compatibility with cross-coupling & click chemistry
Thiazole analytical method development
Verified commercial purity specification
HPLC method optimization for thiazole derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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